molecular formula C16H19N5O B2789730 (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034222-73-4

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2789730
CAS RN: 2034222-73-4
M. Wt: 297.362
InChI Key: SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene. The drug works by inhibiting the activity of the EGFR protein, which is responsible for the growth and division of cancer cells.

Mechanism of Action

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the EGFR protein, inhibiting its activity and preventing the growth and division of cancer cells. The drug is highly selective for the mutated form of EGFR, which is found in about 50% of patients with NSCLC.
Biochemical and Physiological Effects:
(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have a high degree of selectivity for the mutated form of EGFR, which means that it has minimal impact on normal cells. The drug has been found to have a half-life of about 25 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity for the mutated form of EGFR and its low toxicity. However, the drug is expensive and requires specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. These include the investigation of the drug's efficacy in combination with other targeted therapies, the development of more potent and selective EGFR TKIs, and the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the long-term effects of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone on patient outcomes.

Synthesis Methods

The synthesis of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps, starting with the preparation of 3-(dimethylamino)phenylboronic acid. This is followed by the coupling of the boronic acid with 3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. In a phase I clinical trial, (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone was found to be highly effective in patients with NSCLC with the EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. The drug has also been shown to have fewer side effects compared to other EGFR TKIs.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)15(22)21-10-13(11-21)19-16-17-7-4-8-18-16/h3-9,13H,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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